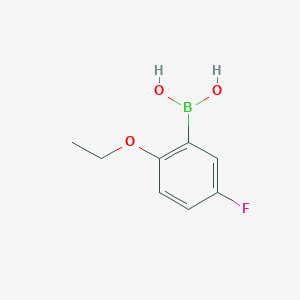
4-Cyano-3-fluorophenyl 4-pentylbenzoate
Overview
Description
4-Cyano-3-fluorophenyl 4-pentylbenzoate is a chemical compound known for its unique properties and applications. It is a liquid crystal compound that exhibits polymorphism and has significant thermodynamic properties. The compound is characterized by its rigid core and flexible terminal chains, which contribute to its liquid crystalline behavior .
Mechanism of Action
Target of Action
The primary target of 4-Cyano-3-fluorophenyl 4-pentylbenzoate is the liquid crystal phase of materials . This compound is known to influence the orientation and alignment of molecules within this phase .
Mode of Action
This compound interacts with its targets by inducing changes in the thermodynamic properties of the liquid crystal phase . It affects the balance between energetic favorability and entropic favorability, which are key factors in the formation of the partially ordered states in the liquid crystal phases .
Biochemical Pathways
The action of this compound primarily affects the thermodynamic pathways involved in the formation and stabilization of liquid crystal phases . The compound’s interaction with these pathways results in significant changes in phase behaviors .
Pharmacokinetics
Its thermodynamic properties suggest that its bioavailability may be influenced by factors such as temperature and the size and thermal history of the sample .
Result of Action
The action of this compound results in the formation of seven distinct phases: the nematic phase, glass of the nematic phase, crystal I, crystal II, crystal III, crystal IV, and isotropic liquid . The compound also induces transitions between these phases .
Action Environment
The action, efficacy, and stability of this compound are influenced by environmental factors such as temperature and the size and thermal history of the sample . For instance, certain crystalline phases were observed only when the sample was subjected to a lowest temperature of 78 K .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-3-fluorophenyl 4-pentylbenzoate typically involves the esterification of 4-cyano-3-fluorophenol with 4-pentylbenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an appropriate solvent such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Cyano-3-fluorophenyl 4-pentylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The cyano and fluoro groups on the phenyl ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide may be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different substituents on the phenyl ring .
Scientific Research Applications
4-Cyano-3-fluorophenyl 4-pentylbenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of liquid crystalline behavior and polymorphism.
Biology: The compound’s unique properties make it useful in the development of biosensors and other biological applications.
Medicine: Research is ongoing into its potential use in drug delivery systems and other medical applications.
Comparison with Similar Compounds
Similar Compounds
- 4-Cyano-3,5-difluorophenyl 4-pentylbenzoate
- 4-Cyano-3-fluorophenyl 4-butylbenzoate
Uniqueness
4-Cyano-3-fluorophenyl 4-pentylbenzoate is unique due to its specific combination of cyano and fluoro substituents on the phenyl ring, which contribute to its distinct liquid crystalline properties. Compared to similar compounds, it exhibits different polymorphic phases and thermodynamic stability, making it valuable for specific applications in liquid crystal technology .
Properties
IUPAC Name |
(4-cyano-3-fluorophenyl) 4-pentylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FNO2/c1-2-3-4-5-14-6-8-15(9-7-14)19(22)23-17-11-10-16(13-21)18(20)12-17/h6-12H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISGYBTOINXAQJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C(=O)OC2=CC(=C(C=C2)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30566669 | |
| Record name | 4-Cyano-3-fluorophenyl 4-pentylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30566669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86786-89-2 | |
| Record name | 4-Cyano-3-fluorophenyl 4-pentylbenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86786-89-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Cyano-3-fluorophenyl 4-pentylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30566669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



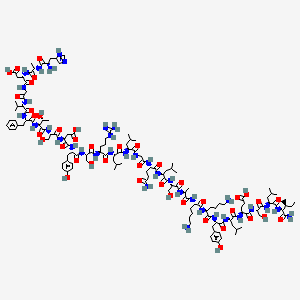
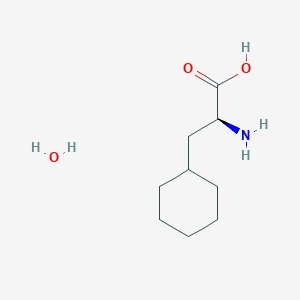

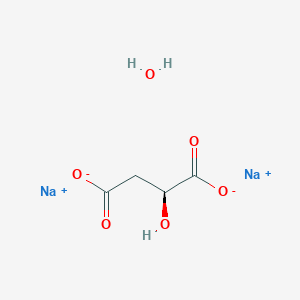


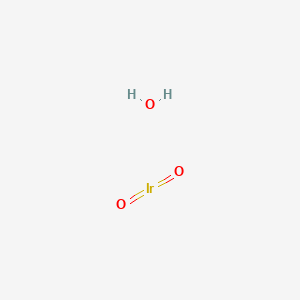
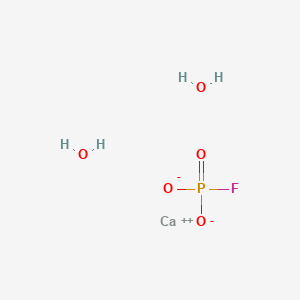
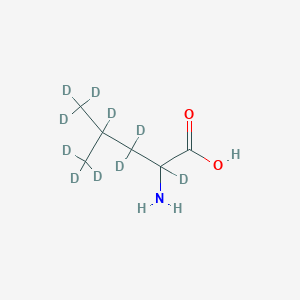
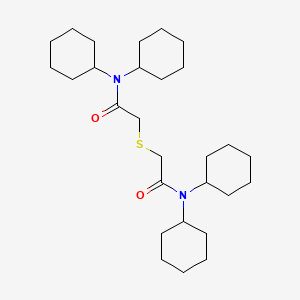
![2,3-Bis[(2R,5R)-2,5-dimethylphospholan-1-yl]-1-benzothiophene;(1Z,5Z)-cycloocta-1,5-diene;rhodium;tetrafluoroborate](/img/structure/B1591468.png)

